ACBI3

Targeted Protein Degradation KRAS Oncology PROTAC Selectivity

ACBI3 is a structurally optimized pan-KRAS PROTAC degrader recruiting VHL E3 ligase to degrade 13 of 17 prevalent oncogenic KRAS variants. Unlike mutation-specific inhibitors or simple VHL ligands, ACBI3's extended linker architecture enables high ternary cooperativity (α=479), exceptionally long binary VHL half-life (>2000 s), and potent tumor regression (127% TGI) in G12D/G12V xenografts. Procure >98% purity for reproducible functional genomics, resistance studies, and preclinical PoC.

Molecular Formula C50H62N14O6S2
Molecular Weight 1019.3 g/mol
Cat. No. B12370657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACBI3
Molecular FormulaC50H62N14O6S2
Molecular Weight1019.3 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O
InChIInChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1
InChIKeyDQRZNYPHOWVXPQ-YDUPODKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACBI3 (2S,4R)-PROTAC Pan-KRAS Degrader: Procurement-Grade Specification and Baseline Characterization


The compound designated (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide, commercially known as ACBI3 (CAS 2938169-76-5, molecular weight 1019.3 g/mol, C50H62N14O6S2), is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed as a selective pan-KRAS degrader. [1] It recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to KRAS proteins, promoting ubiquitination and proteasomal degradation of multiple oncogenic KRAS variants. [2] Its complex, multi-domain architecture—incorporating a benzothiophene core, oxadiazole, pyrimidine, diazepane, triazole, and a hydroxyproline-based VHL ligand—was optimized through iterative structure-guided design to achieve enhanced ternary complex stability, cellular permeability, and in vivo activity.

Why Generic VHL Ligands or Single-Mutant KRAS Inhibitors Cannot Substitute for ACBI3


Generic substitution with simple VHL ligands (e.g., VH032, Kd = 185 nM) or mutation-specific KRAS degraders (e.g., LC-2, DC50 = 0.25-0.76 μM for KRAS G12C only) [1] fails to replicate the unique multi-parametric profile of ACBI3. ACBI3 was rationally optimized over three rounds of medicinal chemistry to overcome specific liabilities of earlier lead compounds, including poor cellular permeability, suboptimal VHL affinity, and limited in vivo stability. [2] Its extended linker architecture—incorporating a triazole, diazepane, and butoxy spacer—was explicitly designed to achieve high cooperativity (α = 479) and a long-lived ternary complex (binary VHL half-life >2000 s). [2] Consequently, simply procuring a VHL ligand or a KRAS binder fails to deliver the pan-mutant degradation potency, proteome-wide selectivity, and in vivo tumor regression that define ACBI3. The following sections provide direct quantitative evidence of these differentiation points.

Quantitative Differentiation Evidence for ACBI3 Pan-KRAS PROTAC Degrader


Pan-Mutant KRAS Degradation Coverage: ACBI3 vs. LC-2 and Small-Molecule Inhibitors

ACBI3 demonstrates degradation of 13 out of 17 of the most prevalent oncogenic KRAS alleles, including G12D, G12V, and wild-type KRAS, whereas the VHL-based comparator LC-2 is restricted to KRAS G12C due to its covalent warhead design. [1] Additionally, ACBI3 degrades multiple mutants that are not addressed by clinically approved covalent inhibitors (e.g., sotorasib, adagrasib) which target only the G12C mutation. [2] This broad coverage is a direct consequence of the non-covalent pan-KRAS binder incorporated into ACBI3, enabling degradation of mutants including G12D, G12V, G12R, G12S, and G12A.

Targeted Protein Degradation KRAS Oncology PROTAC Selectivity

VHL Engagement and Ternary Complex Stability: ACBI3 vs. Parent VH032 Ligand

The VHL-recruiting moiety of ACBI3 exhibits a binary complex half-life with VHL exceeding 2000 seconds, a parameter not applicable to the simple VH032 ligand (Kd = 185 nM) which lacks the extended linker and KRAS-binding domain. ACBI3 induces a highly cooperative ternary complex (VHL:PROTAC:KRAS) with an equilibrium dissociation constant (Kd) of 6 nM, measured by surface plasmon resonance (SPR). [1] In contrast, the precursor compound 4 (pan-KRAS degrader 4) displayed a ternary Kd of 26 nM, representing a 4-fold improvement in binding affinity for ACBI3. [1] The long binary half-life correlates with enhanced degradation potency and sustained target engagement.

E3 Ligase Recruitment Ternary Complex Affinity PROTAC Cooperativity

Cellular Degradation Potency: ACBI3 vs. LC-2 and pan-KRAS Degrader 4

ACBI3 achieves single-digit nanomolar DC50 values across multiple KRAS mutant cell lines, outperforming earlier-generation PROTACs. In GP2d (KRAS G12D) cells, ACBI3 degrades KRAS with a DC50 of 3.9 nM and Dmax >99%. This represents a substantial improvement over LC-2, which degrades KRAS G12C with DC50 values between 250 and 760 nM (64- to 195-fold less potent). [1] Compared to the cereblon-based pan-KRAS degrader 4 (DC50 <100 nM), ACBI3 is at least 25-fold more potent and achieves near-complete degradation (Dmax 99% vs. <90% for some mutants).

DC50 PROTAC Potency KRAS Degradation

In Vivo Antitumor Efficacy: ACBI3 Induces Tumor Regression in KRAS Mutant Xenografts

ACBI3 is not merely a potent cellular degrader; it demonstrates robust in vivo efficacy, inducing tumor regression in KRAS mutant xenograft mouse models. [1] In preclinical studies, ACBI3 treatment led to a tumor growth inhibition of 127% and durable pathway modulation, with effects persisting beyond its pharmacokinetic presence. This contrasts with earlier compounds like LC-2, for which in vivo tumor regression data are not widely reported, and with pan-KRAS degrader 4, which required higher doses and exhibited a 24-fold potency drop in mouse serum (predicted in vivo DC50 = 851 nM). ACBI3 was systematically tolerated, with no significant change in mouse weight over 14 days at efficacious doses. [2]

In Vivo Pharmacology Xenograft Models Tumor Regression

Proteome-Wide Selectivity: ACBI3 Sparing of HRAS and NRAS

Whole-cell proteomics analysis in GP2d cells treated with 50 nM ACBI3 demonstrated high proteome-wide selectivity, with minimal off-target degradation. [1] Specifically, HRAS (log2 fold change -0.0006) and NRAS (log2 fold change -0.12) levels were not significantly affected, confirming that ACBI3 selectively degrades KRAS isoforms while sparing closely related RAS family members. [2] This selectivity profile is superior to many pan-RAS inhibitors, which often suppress HRAS and NRAS signaling, leading to potential toxicity. In contrast, the simple VHL ligand VH032 lacks any degradation selectivity data, as it does not function as a degrader alone.

Proteomics Off-Target Profiling Selectivity

Physicochemical and Solubility Profile for In Vivo Formulation

ACBI3 exhibits favorable solubility in DMSO (100 mg/mL, 98.11 mM) and ethanol (25 mg/mL), enabling flexible formulation for in vivo administration. The compound is insoluble in water, which is typical for PROTACs of this molecular weight (1019.25 g/mol). In vivo formulation guidelines recommend DMSO:PEG300:Tween 80:ddH2O mixtures, and ACBI3 has been successfully administered intraperitoneally at 30 mg/kg in mouse xenograft studies. [1] Compared to simpler VHL ligands like VH032 (MW 472.60), ACBI3's higher molecular weight reflects its extended linker and KRAS-binding domain, which are essential for pan-mutant degradation but require careful formulation.

Solubility Formulation Preclinical Dosing

Recommended Research and Industrial Applications for ACBI3 Pan-KRAS PROTAC Degrader


Functional Genomics and Target Validation in KRAS-Driven Cancers

ACBI3 is optimally employed in functional genomics studies requiring selective and potent degradation of multiple KRAS mutants simultaneously. Its ability to degrade 13 of 17 common KRAS alleles enables researchers to deconvolute KRAS-dependent signaling pathways in cell lines harboring different mutations without the need for multiple allele-specific inhibitors. [1] Whole-proteome MS analysis confirms that ACBI3 spares HRAS and NRAS, ensuring that observed phenotypes are specifically attributable to KRAS loss. [2]

In Vivo Preclinical Proof-of-Concept for Pan-KRAS Degradation

Given its demonstrated in vivo efficacy—inducing tumor regression in KRAS G12D and G12V xenograft models with a tumor growth inhibition of 127%—ACBI3 serves as a validated chemical probe for preclinical proof-of-concept studies. [1] Its optimized pharmacokinetic profile and tolerability in mice (no weight loss over 14 days) make it suitable for repeated dosing in animal models. [2] Procurement of ACBI3 from commercial vendors with documented purity (>98%) ensures reproducibility in these resource-intensive studies.

PROTAC Ternary Complex Structural Biology and Mechanistic Studies

The co-crystal structure of ACBI3 in complex with KRAS G12D and the VHL/Elongin-B/Elongin-C complex (PDB 8QU8 and 8QVU) provides atomic-level detail of the ternary interface. [1] This structural information enables researchers to study the molecular basis of cooperativity and to design novel PROTACs with improved properties. ACBI3's exceptionally long binary VHL half-life (>2000 s) and tight ternary Kd (6 nM) make it an ideal tool for biophysical investigations of degrader-induced protein-protein interactions. [2]

Chemical Probe for Resistance Mechanism Studies

In cancer cell lines that have developed resistance to covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib), ACBI3 can be used to assess whether degradation of the mutant protein overcomes resistance mechanisms. Its non-covalent pan-KRAS binding mode and recruitment of the VHL E3 ligase provide a distinct mechanism of action that may bypass certain resistance mutations. [1] The high proteome-wide selectivity minimizes confounding off-target effects, allowing clear interpretation of resistance reversal. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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